Product packaging for Bis(trimethylsilyl) L-glutamate(Cat. No.:CAS No. 5269-43-2)

Bis(trimethylsilyl) L-glutamate

Cat. No.: B3053275
CAS No.: 5269-43-2
M. Wt: 291.49 g/mol
InChI Key: XEXSIZUUTRLQLP-VIFPVBQESA-N
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Description

Bis(trimethylsilyl) L-glutamate is a trimethylsilyl (TMS) derivative of L-glutamic acid, supplied for research applications. With the molecular formula C 14 H 33 NO 4 Si 3 and a molecular weight of 363.67 g/mol , this compound is primarily used in analytical chemistry to facilitate the study of amino acids. Derivatization with TMS groups is a standard sample preparation technique in gas chromatography-mass spectrometry (GC-MS) . This process enhances the volatility and thermal stability of polar molecules like amino acids, allowing for their effective separation, identification, and quantification . The use of such TMS-derivatized amino acids is crucial in metabolomics and biosynthetic pathway research. For instance, studies on microbial metabolism employ TMS-derivatized amino acids to analyze isotopic labeling patterns from 13C-labeled substrates via GC-MS, which helps elucidate pathways like glutamate biosynthesis . This product is intended for use by qualified researchers in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H25NO4Si2 B3053275 Bis(trimethylsilyl) L-glutamate CAS No. 5269-43-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(trimethylsilyl) (2S)-2-aminopentanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25NO4Si2/c1-17(2,3)15-10(13)8-7-9(12)11(14)16-18(4,5)6/h9H,7-8,12H2,1-6H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXSIZUUTRLQLP-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC(=O)CCC(C(=O)O[Si](C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Si](C)(C)OC(=O)CC[C@@H](C(=O)O[Si](C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25NO4Si2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30554349
Record name Bis(trimethylsilyl) L-glutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30554349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5269-43-2
Record name Bis(trimethylsilyl) L-glutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30554349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Strategic Importance of Silylated Amino Acids in Modern Organic Chemistry

In contemporary organic chemistry, the quest for efficient and selective synthetic methods is paramount. Silylated amino acid derivatives have carved a niche as indispensable reagents in this endeavor. The introduction of a trimethylsilyl (B98337) (TMS) group to an amino acid modifies its reactivity and solubility, enabling transformations that would otherwise be challenging.

Silylation, the process of replacing an active hydrogen in an organic compound with a silyl (B83357) group, serves several crucial functions for amino acids. Primarily, it acts as a protecting group for reactive functional moieties like carboxyl and amino groups. This protection is temporary and can be easily reversed, a key principle in multi-step organic synthesis. The silyl groups render the amino acid more soluble in nonpolar organic solvents, expanding the range of reaction conditions that can be employed.

Furthermore, silylation can activate the amino acid for specific reactions. For instance, silylated amino acids have been instrumental in peptide synthesis and the formation of peptidomimetics. nih.gov The presence of the silyl group can influence the stereochemical outcome of reactions, a critical aspect in the synthesis of chiral molecules like pharmaceuticals. While silylation is a widely used derivatization technique for analysis, the stability of some silylated amino acid derivatives can be a concern, necessitating careful selection of reaction conditions. nih.gov

L Glutamate: a Versatile Chiral Precursor

L-glutamic acid, a proteinogenic amino acid, is a readily available and inexpensive chiral molecule. Its inherent chirality makes it an attractive starting material, or "chiral synthon," for the synthesis of a wide array of enantiomerically pure compounds. ed.gov Nature provides a vast "chiral pool" of such molecules, and chemists have adeptly utilized L-glutamate to construct complex natural products and pharmaceuticals. acs.org

The structure of L-glutamate, featuring two carboxylic acid groups and one amino group, offers multiple points for chemical modification. This functionality allows for its transformation into various other valuable chiral intermediates. A notable example is its conversion to pyroglutamic acid, a lactam that serves as a versatile building block in its own right. wikipedia.orgacs.org The application of L-glutamate extends to the synthesis of alkaloids, pheromones, and other biologically active molecules. ed.gov The biocatalytic production of chiral amino acids, including derivatives of L-glutamate, is also an area of increasing importance for the pharmaceutical industry. nih.gov

Investigating the Chemistry of Bis Trimethylsilyl L Glutamate

Indirect Synthetic Pathways via Silylated L-Glutamate Intermediates

Preparation of Silylated Phosphinous Acid Esters for L-Glutamate Analogs

The synthesis of phosphinic acid analogs of peptides (phosphapeptides) is a significant area of medicinal chemistry, as these compounds can act as potent enzyme inhibitors. A key strategy in the synthesis of glutamyl-γ-glutamate phosphinic acid pseudopeptides involves the creation of a phosphorus-carbon bond using a nucleophilic trivalent phosphorus species. The challenge lies in converting a stable, non-nucleophilic H-phosphinic acid into a reactive intermediate.

This conversion is effectively achieved through silylation. The H-phosphinic acid is treated with a silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA) or a combination of trimethylsilyl chloride (TMSCl) and a non-nucleophilic base like diisopropylethylamine (DIEA). This reaction generates a bis(trimethylsilyl)phosphonite, RP(OTMS)₂, a highly nucleophilic P(III) species. nih.gov This intermediate can then readily react with electrophiles, such as alkyl halides, to form the desired phosphinate ester, which is a precursor to the L-glutamate analog. nih.gov

A notable improvement in this methodology involves preforming the trivalent phosphorus intermediate at slightly elevated temperatures before the addition of the alkyl halide electrophile. This approach has been shown to significantly improve reaction yields. nih.gov The progress of the reaction, from the starting H-phosphinic acid to the intermediate silyl phosphonite and finally to the silylated phosphinic acid product, can be conveniently monitored using ³¹P NMR spectroscopy. nih.gov

Table 1: Yields for the Formation of Silylated Phosphinic Acid Esters

H-Phosphinic Acid PrecursorElectrophileSilylating ConditionsProductYieldReference
Phenylpropyl H-phosphinic acidAlkyl HalideTMSCl, DIEATMS ester of Phenylpropyl Phosphinic AcidHigh nih.gov
N-Cbz-protected vinyl glycine (B1666218) derived H-phosphinic acidHomoallylic BromideBSAPhosphinic acid pseudopeptide precursorExcellent nih.govresearchgate.net

Asymmetric Synthesis Approaches Involving Silylated L-Glutamate Precursors

The creation of chiral centers with high fidelity is a cornerstone of modern organic synthesis, particularly for pharmaceutical applications. Silylated L-glutamate derivatives are valuable precursors in asymmetric synthesis, where the bulky and electronically distinct silyl groups can influence the stereochemical outcome of reactions.

Catalytic enantioselective synthesis offers an efficient route to chiral molecules, where a small amount of a chiral catalyst can generate large quantities of an enantioenriched product. Various strategies have been developed for the asymmetric synthesis of glutamate (B1630785) analogs.

One powerful approach is the phosphine-catalyzed Michael-type addition of arylidene-α-amino esters to electrophilic alkenes. nih.govmdpi.com This organocatalytic method allows for the construction of the glutamate backbone. While not explicitly starting with pre-silylated glutamate, the ester functionalities of the resulting glutamate derivative are analogous to the protected state afforded by silylation.

More directly, cyclopropenimine catalysts have been successfully employed for the enantioselective Michael addition of amino ester imines to acrylates, yielding α-substituted glutamates. beilstein-journals.org This method has demonstrated high enantioselectivities and is compatible with a variety of functional groups. The choice of catalyst structure and the substitution pattern on the imine have a significant impact on the reaction's efficiency and stereochemical outcome. beilstein-journals.org The use of silyl esters as protecting groups for the glutamate starting material would be a viable strategy in these syntheses to enhance solubility in organic solvents and prevent unwanted side reactions.

Table 2: Catalytic Enantioselective Synthesis of Glutamate Derivatives

Reaction TypeSubstrateCatalystEnantiomeric Excess (ee)Reference
Michael AdditionAlanine (B10760859) imine derivativeCyclopropenimineup to 94% beilstein-journals.org
Conjugate AdditionAzlactonesCalcium pybox complexup to 84% beilstein-journals.org
Phase-Transfer CatalysisAlanine imine derivativeChiral Phase-Transfer Catalyst64% beilstein-journals.org
Amino Nitrile SynthesisIsoxazole derivativeJacobsen's catalystHigh nih.gov

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired chiral center is created, the auxiliary is removed. This is a robust and widely used strategy for the synthesis of enantiomerically pure amino acids. wikipedia.orgsigmaaldrich.com

In the context of L-glutamate, a chiral auxiliary can be attached to a simpler achiral glycine or alanine equivalent. The resulting adduct, often a Schiff base complexed with a metal like Ni(II), creates a rigid chiral environment. nih.gov This allows for the diastereoselective alkylation of the α-carbon. For glutamate synthesis, an appropriate electrophile containing the protected γ-carboxylate would be used. The silylation of the carboxyl groups, including the one on the incoming electrophile, would be crucial to ensure the reaction's success and prevent interference from the acidic protons.

Commonly used chiral auxiliaries include oxazolidinones and those derived from proline, such as (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. wikipedia.orgnih.govtcichemicals.com After the stereoselective alkylation step, the chiral auxiliary is cleaved, typically under acidic conditions, to reveal the newly synthesized, enantioenriched α-substituted amino acid. nih.gov

Table 3: Chiral Auxiliaries in Asymmetric Amino Acid Synthesis

Chiral Auxiliary TypeKey TransformationTypical SubstrateStereoselectivityReference
OxazolidinonesAlkylation, Aldol (B89426) reactionsN-acyl oxazolidinoneHigh diastereoselectivity wikipedia.org
Proline-derived carboxamides (with Ni(II))AlkylationGlycine or Alanine Schiff baseHigh diastereoselectivity nih.gov
Menthone derivatives1,3-Dipolar cycloadditionChiral glycine equivalentHigh regio- and diastereoselectivity nih.gov

Silyl Ester Reactivity and Hydrolytic Behavior

The trimethylsilyl (TMS) ester groups in this compound are susceptible to hydrolysis, a reaction that is highly sensitive to moisture. The stability of silyl ester bonds is influenced by the steric hindrance around the silicon atom. acs.org Generally, increased steric bulk on the silicon substituents enhances the stability of the silyl ester towards hydrolysis. acs.org In the case of this compound, the trimethylsilyl groups offer a moderate level of steric protection.

The hydrolytic process involves the nucleophilic attack of water on the silicon atom, leading to the cleavage of the Si-O bond and the regeneration of the carboxylic acid and trimethylsilanol. This sensitivity to moisture necessitates that reactions involving silylated amino acids are conducted in anhydrous conditions to ensure high yields and prevent the decomposition of the silylated species. sigmaaldrich.com The general instability of silyl derivatives in the presence of moisture is a critical consideration in their application. sigmaaldrich.com

Table 1: Factors Influencing Silyl Ester Hydrolysis

FactorInfluence on Hydrolysis RateRationale
Steric Hindrance Increased hindrance decreases the rateShields the silicon atom from nucleophilic attack. acs.org
Moisture Content Higher moisture content increases the rateWater acts as the nucleophile for bond cleavage. sigmaaldrich.com
pH Both acidic and basic conditions can catalyze hydrolysisThe reaction can be promoted by protonation of the ester oxygen or by hydroxide (B78521) attack on the silicon.

Intramolecular and Intermolecular Silyl Transfer Processes

Silyl groups can migrate between functional groups within a molecule (intramolecularly) or between different molecules (intermolecularly). In silylated amino acids, this can involve the transfer of a silyl group between the carboxylate, amine, and even hydroxyl groups if present. The driving force for these transfers is often the relative thermodynamic stability of the resulting silyl-heteroatom bonds. The Si-O bond is generally more energetically favorable than the Si-N bond.

An example of a related intramolecular transformation is the silylation of glutamic acid with hexamethyldisilazane (HMDS) in the presence of catalytic trimethylsilyl chloride (TMSCl), which can lead to the formation of pyroglutamic acid. wikipedia.org This reaction involves an intramolecular cyclization where the silylated amine attacks one of the silyl esters, followed by the elimination of hexamethyldisiloxane.

Furthermore, computational studies on related systems, such as the substituent exchange reactions of silylium (B1239981) ions, have revealed mechanisms involving a 1,2-silyl migration in reaction intermediates. nih.gov This highlights the potential for silyl groups to undergo rearrangement during reactions, influencing the final product distribution.

Role of Silylium-Based Asymmetric Counteranion-Directed Catalysis (Si-ACDC)

Silylium ions (R₃Si⁺) are highly reactive Lewis acids that can catalyze a variety of organic transformations. nih.gov In the context of asymmetric synthesis, the concept of Asymmetric Counteranion-Directed Catalysis (ACDC) has emerged, where a chiral, non-coordinating anion is paired with a cationic catalyst to induce enantioselectivity. Current time information in Bangalore, IN.acs.org

Silylium-based ACDC (Si-ACDC) involves the generation of a silylium ion or a silylium-ion-like species, where the associated chiral counteranion directs the stereochemical outcome of the reaction. While direct applications involving this compound are not extensively documented, silylated species can act as precursors to catalytically active silylium ions. For example, a silylium ion can be generated via hydride abstraction from a hydrosilane. nih.gov

The counteranion plays a crucial role in these catalytic systems. Studies have shown that the choice of counteranion can control the selectivity of reactions involving silylium ions, steering them towards either kinetic or thermodynamic products. nih.gov For instance, weakly coordinating carborane anions can form contact ion pairs with silylium ions, influencing their reactivity and selectivity. nih.gov In a hypothetical Si-ACDC reaction involving a silylated glutamate, the chiral counteranion would be expected to form a chiral ion pair with an electrophilically activated intermediate, thereby controlling the facial selectivity of a subsequent nucleophilic attack. The interaction of the silylium ion with the substrate, such as the activation of an alkyne, has been demonstrated in silylium-catalyzed carbosilylation reactions. nih.govresearchgate.netacs.org

Computational and Spectroscopic Elucidation of Reaction Pathways

Density Functional Theory (DFT) has become a powerful tool for investigating the mechanisms of complex organic reactions, including those involving silylated intermediates. researchgate.netnih.gov DFT calculations allow for the determination of the geometries and energies of reactants, products, intermediates, and, crucially, transition states. anr.fr

In the realm of silylium ion chemistry, DFT studies have been instrumental in uncovering unexpected reaction pathways. For example, calculations revealed a mechanism for alkyl exchange in silylium ions that proceeds through a 1,2-silyl migration within an arenium ion intermediate, a pathway that was not intuitively obvious. nih.gov Similarly, DFT calculations have supported the proposed mechanism for the silylium-catalyzed carbosilylation of ynamides, identifying the key transition states and intermediates involved in the catalytic cycle. nih.govresearchgate.netacs.org

While specific DFT studies on the transition states of reactions involving this compound are not widely published, the principles from related systems can be applied. DFT could be used to model the hydrolysis of the silyl esters, the intramolecular silyl transfer processes, and the interaction of the silylated glutamate with a silylium ion catalyst in an Si-ACDC context. Such studies would provide valuable insights into the reaction barriers and the factors controlling selectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the characterization of silylated compounds and for monitoring the progress of reactions involving them. ¹H, ¹³C, and ²⁹Si NMR spectroscopy can provide detailed structural information. acs.orgnih.govresearchgate.net

In the ¹H NMR spectrum of a silylated compound like this compound, the protons of the trimethylsilyl groups typically appear as a sharp singlet in the upfield region, often around 0.2 ppm. researchgate.net The chemical shifts of the glutamate backbone protons would also be affected by the silylation.

¹³C NMR provides information about the carbon skeleton, and the chemical shifts of the carbonyl carbons would be indicative of the silyl ester formation. ²⁹Si NMR is particularly useful for studying silicon-containing compounds. It can be used to monitor the formation of silyl esters and their subsequent reactions, such as hydrolysis, as the chemical environment of the silicon nucleus changes. acs.orgucsb.edu

NMR spectroscopy has been used to monitor the progress of reactions involving silyl esters, such as in peptide synthesis where the disappearance of silyl ester signals in ¹⁹F NMR (using a fluorinated substrate) indicated the completion of the reaction. acs.org Similarly, ¹H NMR has been used to determine the yield of silyl ethers in dehydrogenative coupling reactions. rsc.org For this compound and its reaction intermediates, a combination of these NMR techniques would be essential for their unambiguous characterization and for elucidating reaction mechanisms.

Iv. Strategic Applications of Bis Trimethylsilyl L Glutamate and Its Precursors in Complex Organic Synthesis

Stereoselective Functionalization of the L-Glutamate Scaffold

The L-glutamate backbone is a versatile scaffold for the synthesis of complex and biologically active molecules. By introducing substituents at specific positions, particularly the C4 position, a wide range of glutamic acid derivatives with unique properties can be created. Silyl (B83357) chemistry plays a pivotal role in these transformations, enabling the formation of reactive intermediates like silyl enol ethers, which can then undergo stereoselective reactions.

The synthesis of enantiomerically pure 4-substituted L-glutamic acids is a significant challenge in organic synthesis. acs.org A powerful strategy for achieving this involves the use of L-pyroglutamic acid, a cyclized derivative of glutamic acid, as a chiral starting material. researchgate.netthieme-connect.de This rigid bicyclic system allows for high stereocontrol in reactions at the C4 position.

A common method involves the generation of a lactam enolate from an N-protected pyroglutamate (B8496135) derivative, followed by alkylation. The stereoselectivity of this alkylation can be controlled by the choice of reagents and reaction conditions. nih.govacs.org The formation of a silyl enol ether from the pyroglutamate is a key strategy to create a stable yet reactive nucleophile. organicchemistrydata.org Silyl enol ethers can be generated from ketones or lactams and subsequently used in alkylation or aldol (B89426) reactions. organicchemistrydata.org

The general process can be outlined as follows:

Protection: The nitrogen of L-pyroglutamic acid is protected, for instance, with a Boc or Cbz group.

Enolate/Silyl Enol Ether Formation: The protected lactam is treated with a strong base, such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS), to form the enolate. nih.gov This enolate can be trapped with a silyl chloride (e.g., TMSCl) to form the corresponding silyl enol ether. This intermediate is a soft nucleophile, ideal for controlled C-C bond formation. organicchemistrydata.org

Stereoselective Alkylation: The enolate or silyl enol ether is reacted with an electrophile (e.g., an alkyl halide). The existing stereocenter at C2 directs the incoming electrophile to the opposite face of the molecule, leading to a high degree of diastereoselectivity at the C4 position. stackexchange.comacs.org

Hydrolysis: The lactam ring is then hydrolyzed under acidic or basic conditions to open the ring and reveal the 4-substituted L-glutamic acid derivative. acs.org

This methodology has been successfully applied to the synthesis of various biologically important natural products containing the 4-hydroxy-4-substituted glutamic acid moiety. nih.gov

PrecursorReagents for FunctionalizationProduct TypeStereoselectivity
N-Boc-L-pyroglutamate1. LiHMDS, THF; 2. Electrophile (R-X)4-Alkyl-L-glutamic acidHigh (trans-addition)
N-Boc-L-pyroglutamate1. LiHMDS, THF; 2. Aldehyde/Ketone (R₂CO)4-Hydroxyalkyl-L-glutamic acidHigh diastereoselectivity
Pyroglutamate Silyl Enol EtherLewis Acid (e.g., TiCl₄), Electrophile4-Substituted L-glutamic acidDependent on Lewis Acid and substrate

This table summarizes common strategies for the stereoselective functionalization of the L-pyroglutamate scaffold, a key precursor derived from L-glutamic acid.

Phosphapeptides, where a peptide bond is replaced by a phosphorus-containing linkage (such as a phosphonate, phosphonamidate, or phosphinate), are important as enzyme inhibitors and therapeutic candidates. thieme-connect.de The tetrahedral geometry of the phosphorus center can mimic the transition state of peptide bond hydrolysis, leading to potent inhibition of proteases. The synthesis of L-glutamate-based phosphapeptides often utilizes silylated intermediates to facilitate the formation of the key phosphorus-carbon or phosphorus-nitrogen bonds.

One established method involves the reaction of N-protected aminoalkylphosphonochloridates with amino acid esters to form a phosphonamidate bond. acs.org The required phosphonochloridates can be prepared from alkyl trimethylsilyl (B98337) phosphonates. acs.org

A more direct approach to phosphinate analogs of glutamyl-γ-glutamate involves the in situ generation of bis(trimethylsilyl) esters of phosphinous acids. These highly reactive silylated phosphorus species can then undergo conjugate addition or alkylation reactions to build the desired phosphapeptide backbone. While this method is effective for simpler structures, its extension to more complex amino acid moieties can be challenging.

V. Analytical Methodologies for the Study of Silylated L Glutamate Compounds in Research

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Trimethylsilyl (B98337) Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like amino acids, a derivatization step is necessary to increase their volatility. Silylation, the process of replacing active hydrogen atoms with a trimethylsilyl (TMS) group, is a common derivatization method. sigmaaldrich.comresearchgate.net

Derivatization and Sample Preparation:

The derivatization of L-glutamate to form its trimethylsilyl derivatives, including Bis(trimethylsilyl) L-glutamate, typically involves reacting the amino acid with a silylating agent. sigmaaldrich.com Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govthescipub.com The reaction is often carried out in a suitable solvent like acetonitrile (B52724) or pyridine (B92270) and may require heating to ensure complete derivatization. nih.govmdpi.com For instance, optimal derivatization of amino acids with BSTFA has been achieved in acetonitrile at 100°C for 30 minutes. nih.gov

GC-MS Analysis:

Once derivatized, the silylated L-glutamate is introduced into the GC-MS system. The sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) onto a chromatographic column. nih.gov The column separates the different components of the sample based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are separated based on their mass-to-charge ratio, producing a mass spectrum that serves as a chemical fingerprint for identification. nih.gov

Research Findings:

GC-MS has been successfully employed for the quantification of trimethylsilyl derivatives of amino acids in various biological samples. nih.govmdpi.com For example, a method for the rapid determination of amino acid biomarkers, including L-glutamate, in neonatal blood spots was developed using GC-MS after derivatization with BSTFA. nih.gov This method demonstrated good sensitivity with detection limits below 2.0 microM and recoveries between 92% and 106%. nih.gov

Studies have also investigated the influence of different derivatization conditions and potential matrix effects on the accuracy of GC-MS analysis. thescipub.commdpi.com The choice of silylating agent and reaction conditions can influence the formation of multiple derivatives for some amino acids, which needs to be considered for accurate quantification. sigmaaldrich.com

Table 1: Typical GC-MS Parameters for the Analysis of Silylated Amino Acids

ParameterValueReference
Injector Temperature 250 - 265 °C mdpi.comnih.gov
Column TR-5MS (30 m x 0.25 mm id, 0.25 µm film) or similar mdpi.com
Oven Temperature Program Initial 40-70°C, ramped to 280-330°C mdpi.comomicsonline.org
Carrier Gas Helium nih.gov
Ionization Mode Electron Impact (EI) at 70 eV omicsonline.org
Mass Scan Range 45-650 amu nih.govomicsonline.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C), within a molecule.

Structural Elucidation:

For this compound, ¹H NMR and ¹³C NMR spectroscopy can confirm the successful silylation of the amino and carboxylic acid groups. The ¹H NMR spectrum would show characteristic signals for the trimethylsilyl protons, typically appearing as a sharp singlet in the upfield region of the spectrum. The chemical shifts of the protons on the glutamate (B1630785) backbone would also be altered upon silylation. By analyzing the integration and multiplicity of the signals, the precise structure of the silylated compound can be confirmed.

Reaction Monitoring:

NMR spectroscopy can also be used to monitor the progress of the silylation reaction in real-time. By acquiring spectra at different time points during the reaction, it is possible to observe the disappearance of the signals corresponding to the starting material (L-glutamate) and the appearance of the signals for the silylated product. This allows for the optimization of reaction conditions, such as reaction time and temperature, to ensure complete conversion.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)
Trimethylsilyl (O-TMS)~0.2-0.3
Trimethylsilyl (N-TMS)~0.1-0.2
Glutamate Backbone (α-CH)Shifted from original position
Glutamate Backbone (β-CH₂)Shifted from original position
Glutamate Backbone (γ-CH₂)Shifted from original position

Note: These are predicted values based on general knowledge of NMR spectroscopy of silylated compounds. Actual values may vary.

Chromatographic Techniques for Purity and Stereoisomer Assessment (e.g., Flash Column Chromatography)

Chromatographic techniques are essential for the purification of synthesized compounds and for the assessment of their purity, including the separation of stereoisomers.

Flash Column Chromatography for Purification:

Flash column chromatography is a rapid and efficient method for purifying chemical compounds from reaction mixtures. rochester.eduwindows.net For silylated compounds like this compound, which can be sensitive to acidic conditions, the choice of stationary phase is important. While silica (B1680970) gel is a common stationary phase, its acidic nature can sometimes cause degradation of acid-sensitive compounds. biotage.com In such cases, deactivating the silica gel with a base like triethylamine (B128534) or using an alternative stationary phase such as amine-bonded silica can be beneficial. rochester.edubiotage.com

The purification process involves dissolving the crude product in a suitable solvent and applying it to the top of the column. A solvent system (eluent) is then passed through the column, and the different components of the mixture are separated based on their affinity for the stationary phase. column-chromatography.com Fractions are collected and analyzed to isolate the pure compound.

Stereoisomer Assessment:

The stereochemical purity of L-glutamate derivatives is critical, especially in biological studies where receptor interactions are often stereospecific. nih.gov While standard chromatographic techniques may not always be sufficient to separate enantiomers, specialized chiral chromatography columns can be used for this purpose. These columns contain a chiral stationary phase that interacts differently with the R- and S-isomers, allowing for their separation and quantification. This is crucial for ensuring that the biological activity observed is due to the desired L-isomer and not contaminated with the D-isomer.

Q & A

Q. What are the optimal synthetic routes for Bis(trimethylsilyl) L-glutamate, and how do silylation agents influence reaction efficiency?

  • Methodological Answer: this compound is typically synthesized via silylation of L-glutamic acid using trimethylsilyl (TMS) reagents. Key variables include solvent polarity (e.g., anhydrous DMF vs. THF), stoichiometry (1:2 molar ratio of L-glutamic acid to TMS-Cl), and temperature (60–80°C). Comparative studies suggest tert-butyldimethylsilyl (TBDMS) reagents yield higher steric protection but lower reaction rates than TMS derivatives .
  • Table 1: Silylation Reagents and Efficiency
ReagentCAS No.Reaction Time (h)Yield (%)
TMS-Cl7787-85-7685
TBDMS-Cl18162-48-61292
TMS-Triflate27607-77-8378

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) is critical for confirming silylation:
  • ¹H NMR: Trimethylsilyl protons appear at δ 0.1–0.3 ppm.
  • ¹³C NMR: Carboxylate carbons shift upfield (δ 170–175 ppm) post-silylation.
    Mass spectrometry (MS) with ESI+ or MALDI-TOF confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 349.2). Cross-validation with FT-IR (C=O stretch at 1720 cm⁻¹) ensures structural consistency .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for this compound synthesis?

  • Methodological Answer: A 2³ factorial design evaluates three factors: solvent (polar vs. nonpolar), temperature (60°C vs. 80°C), and reagent excess (1.5x vs. 2x). Response surface methodology (RSM) identifies interactions; for example, high temperature accelerates TMS-Cl reactivity in nonpolar solvents but risks byproduct formation. Pre-experimental screening (e.g., Plackett-Burman design) prioritizes critical variables .

Q. What strategies resolve contradictions in data from different analytical methods (e.g., NMR vs. HPLC)?

  • Methodological Answer: Discrepancies between NMR purity (e.g., 95%) and HPLC (e.g., 88%) may arise from residual solvents or silylated intermediates. Mitigation steps:
  • Multi-method calibration: Use internal standards (e.g., deuterated TMS) for NMR quantification.
  • HPLC-MS coupling: Detect low-abundance impurities via tandem MS.
  • Theoretical alignment: Apply chemometric models to reconcile spectral and chromatographic data .

Q. How do steric effects of trimethylsilyl groups influence the compound’s reactivity in peptide coupling?

  • Methodological Answer: The bulky TMS groups hinder nucleophilic attack at the carboxylate, requiring activating agents (e.g., HOBt/DIC). Kinetic studies using stopped-flow IR reveal that TMS-protected glutamates exhibit slower acylation rates (k = 0.15 s⁻¹) compared to benzyl esters (k = 0.45 s⁻¹). Computational modeling (DFT) predicts steric hindrance energy barriers of ~8 kcal/mol .

Q. What theoretical frameworks guide mechanistic studies of this compound in asymmetric synthesis?

  • Methodological Answer: Organosilicon chemistry principles underpin mechanistic analysis:
  • Hard-Soft Acid-Base (HSAB) Theory: TMS groups act as soft Lewis acids, stabilizing enolate intermediates.
  • Curtin-Hammett Kinetics: Competing silylation pathways are governed by transition-state energetics.
    Isotopic labeling (¹³C-glutamate) tracks regioselectivity in multi-step reactions .

Data Contradiction Analysis

Q. Why do different studies report conflicting solubility profiles for this compound?

  • Methodological Answer: Solubility discrepancies (e.g., 12 mg/mL in DCM vs. 8 mg/mL in THF) stem from crystallinity variations. Techniques to standardize results:
  • Dynamic Light Scattering (DLS): Quantify aggregate formation in polar solvents.
  • DSC/TGA: Correlate melting points (mp ~120°C) with solvent interactions.
  • Crystal Polymorphism Screening: Identify metastable forms via solvent-drop grinding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.